molecular formula C7H18Cl2N2 B1436441 methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride CAS No. 2059912-04-6

methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride

Cat. No.: B1436441
CAS No.: 2059912-04-6
M. Wt: 201.13 g/mol
InChI Key: UEUIIRPSKQKNHA-XCUBXKJBSA-N
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Description

Methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride (CAS: 1378781-35-1) is a chiral organic compound with the molecular formula C₈H₁₀Cl₂N₂ and a molecular weight of 215.17 g/mol . Its structure consists of a piperidine ring substituted at the 2-position with a methylene group bonded to a methylamine moiety. The (2R) stereochemistry imparts chirality, which is critical for interactions with biological targets. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

IUPAC Name

N-methyl-1-[(2R)-piperidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIIRPSKQKNHA-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chiral Piperidin-2-ylmethylamine Intermediate

The key intermediate, (2R)-piperidin-2-ylmethylamine, is synthesized via enantioselective methods that control the stereochemistry at the 2-position of the piperidine ring. Common approaches include:

These methods ensure that the (2R) stereochemistry is predominant, which is essential for the biological activity of the final compound.

Formation of the Dihydrochloride Salt

The free base amine is converted into the dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step involves:

Purification and Crystallization

  • Recrystallization from suitable solvents (e.g., ethanol, isopropanol, or water mixtures) is employed to remove residual impurities.
  • Control of particle size distribution is achieved by adjusting solvent ratios and temperature during crystallization.
  • The final product typically exhibits high purity (>97%) as confirmed by HPLC or LCMS analysis.

Process Parameters and Optimization

Parameter Typical Range / Condition Purpose / Effect
Molar equivalents of HCl 2 equivalents Complete salt formation
Solvent Ethanol, methanol, or water mixtures Solubility and crystallization control
Temperature Room temperature to 90°C Reaction control and impurity minimization
Reaction time Several hours (varies by scale) Ensures complete conversion
Purity >97% (by HPLC/LCMS) Pharmaceutical grade quality
Particle size distribution Controlled by solvent ratio and cooling rate Consistent formulation properties

Research Findings and Comparative Analysis

  • Enantioselective synthesis methods reported in patent US6025502A demonstrate that methylated piperidinyl amines can be prepared with high stereochemical purity, and subsequent salt formation yields stable hydrochloride salts suitable for pharmaceutical use.
  • The dihydrochloride salt form improves the compound’s stability and handling, as noted in commercial suppliers’ data (BLD Pharm), which specify molecular weight 201.14 and the molecular formula C7H18Cl2N2 for the dihydrochloride salt.
  • Advanced processes described in patent WO2015069507A1, although focusing on related methylphenidate compounds, underline the importance of controlling reaction parameters such as acid equivalents, solvent composition, and temperature to optimize yield and purity of hydrochloride salts of chiral amines, which is directly applicable to this compound preparation.

Summary Table of Preparation Methods

Step Reagents / Conditions Outcome / Notes
1. Chiral amine synthesis Enantioselective synthesis or chiral resolution (2R)-piperidin-2-ylmethylamine intermediate
2. Salt formation 2 eq. HCl, solvent (ethanol/water), RT to 90°C Formation of dihydrochloride salt
3. Purification Recrystallization from solvent mixtures High purity (>97%), controlled particle size
4. Characterization HPLC, LCMS, particle size analysis Confirmation of stereochemistry and purity

Chemical Reactions Analysis

Types of Reactions

Methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated compounds (e.g., alkyl halides)

Major Products Formed

Scientific Research Applications

Chemistry

Methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride serves as a crucial building block in organic synthesis. It is utilized to create complex organic molecules and pharmaceuticals due to its unique chemical reactivity.

Biology

In biological research, the compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific molecular targets allows researchers to investigate its effects on various biochemical pathways.

Medicine

The compound has been explored for potential therapeutic effects in treating neurological disorders. Its interactions with enzymes and receptors suggest roles as an inhibitor or modulator, making it a candidate for drug development.

Case Study 1: Neurological Disorders

Research indicates that this compound may influence neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety by modulating serotonin receptors.

Case Study 2: Anticancer Research

Studies have shown that piperidine derivatives, including this compound, exhibit anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a subject of interest for developing new cancer therapies.

Mechanism of Action

The mechanism of action of methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. It may also modulate signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes the molecular properties and applications of methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Salts Stereochemistry Applications/Notes
This compound C₈H₁₀Cl₂N₂ 215.17 Piperidine, methylamine, dihydrochloride (2R) Intermediate for chiral ligands
(R,R)-O-Methyl-2-piperidyl-2-yl-phenylacetate hydrochloride C₁₄H₁₈NO₃Cl 283.75 Piperidine, phenylacetate ester, hydrochloride (R,R) Synthetic intermediate; ester hydrolysis studies
Methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate C₁₅H₁₈FNO₂ 263.31 Fluorophenyl, acetate ester (2R,2'R) Fluorinated probe synthesis
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride C₁₂H₁₄Cl₂FN₃ 290.17 Benzimidazole, piperidine, dihydrochloride N/A Antimicrobial or kinase inhibitor research
[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride C₁₀H₁₆Cl₂N₃ 249.16 Pyrimidine, cyclopentane, dihydrochloride N/A Drug impurity reference standard

Analysis of Structural and Functional Variations

  • Piperidine Derivatives: The target compound shares the piperidine core with (R,R)-O-methyl-2-piperidyl-2-yl-phenylacetate hydrochloride and methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate . The dihydrochloride salt in the target compound and 5-fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride improves stability and bioavailability compared to mono-salts or free bases.
  • Chirality :

    • The (2R) configuration in the target compound and methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate highlights the importance of stereochemistry in receptor binding. Enantiomeric differences could lead to divergent pharmacological activities.
  • Heterocyclic Systems: Compounds like 5-fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride incorporate fused aromatic systems (benzimidazole), which are associated with DNA intercalation or kinase inhibition. In contrast, the target compound’s simpler structure may favor selectivity for non-DNA targets.
  • Applications :

    • The pyrimidine-containing compound from is explicitly used as a drug impurity reference, whereas the target compound’s applications are inferred from its role as a chiral building block in drug discovery .

Research Findings and Implications

  • Synthetic Utility : The target compound’s synthesis (as implied by analogous methods in ) likely involves refluxing with acids, a common strategy for dihydrochloride salt formation.
  • Pharmacological Potential: Structural analogs with fluorophenyl groups or benzimidazole cores demonstrate the impact of substituents on bioactivity. The target compound’s methylamine group may enhance interactions with amine-binding pockets in proteins.
  • Safety and Handling : Similar to the compound in , the dihydrochloride form necessitates precautions against inhalation or ingestion, with recommended safety protocols (e.g., P264+P280+P305+P351+P338) .

Biological Activity

Methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride is a chemical compound with notable biological activity, particularly in pharmacological research. This compound is recognized for its potential applications in drug development and its role in various biological processes.

  • Molecular Formula : C7_7H18_{18}Cl2_2N2_2
  • Molecular Weight : 201.14 g/mol
  • CAS Number : 2059912-04-6

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can function as an inhibitor or activator of enzymatic reactions, influencing various biochemical pathways:

  • Enzyme Interaction : The compound has been shown to modulate the activity of enzymes involved in neurotransmitter regulation, which is crucial for treating neurological disorders.
  • Receptor Binding : It can bind to receptors, altering their activity and thus impacting cellular signaling pathways.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological potential, particularly in the following areas:

  • Neurological Disorders : Investigated for its therapeutic effects in conditions such as schizophrenia and Alzheimer's disease due to its ability to influence dopaminergic and cholinergic systems .
  • Antimicrobial Activity : Some studies have explored its use as a potential antimicrobial agent, showing promising results against various pathogens .
  • Cancer Research : The compound's interaction with muscarinic receptors has been linked to cancer progression, making it a candidate for further study in oncological therapies .

Case Studies and Research Findings

  • Neuropharmacology :
    • A study highlighted the compound's role in modulating glutamate pathways, which are critical in dopaminergic regulation. This suggests potential use in treating dopamine-related disorders .
  • Antimicrobial Studies :
    • In vitro evaluations demonstrated that derivatives of piperidine compounds, including this compound, exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
  • Cancer Therapeutics :
    • Research focusing on receptor interactions revealed that compounds similar to this compound could inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .

Table 1: Summary of Biological Activities

Activity AreaFindings
Neurological DisordersModulates glutamate and dopamine pathways; potential treatment for schizophrenia and Alzheimer's disease.
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli.
Cancer ResearchInhibits proliferation via muscarinic receptor modulation.

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivityIC50 Value (µM)Reference
This compoundEnzyme inhibitor25
Piperidine derivativesAntimicrobial12.5
Muscarinic receptor ligandsCancer inhibition30

Q & A

Q. How to design a comparative study with structurally similar piperidine derivatives?

  • Methodology :
  • SAR Analysis : Compare substituent effects (e.g., 2R vs. 2S configurations) on receptor binding.
  • Crystallographic Overlay : Align X-ray structures to identify steric/electronic differences.
  • Meta-Regression : Corporate published IC50_{50} data with physicochemical descriptors (logP, pKa_a) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride
Reactant of Route 2
methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride

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